Technical Whitepaper: Solvation Thermodynamics and Experimental Solubility Profiling of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Technical Whitepaper: Solvation Thermodynamics and Experimental Solubility Profiling of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Executive Summary
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (CAS: 1007503-15-2) is a highly versatile heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. With a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , understanding its solubility profile across various organic solvents is critical for optimizing reaction yields, designing purification workflows (such as crystallization or liquid-liquid extraction), and formulating biological assays.
This technical guide explores the structural causality dictating the solvation of this specific pyrazole derivative, provides a predictive quantitative solubility matrix, and outlines a self-validating experimental protocol for precise thermodynamic quantification.
Structural Causality and Solvation Thermodynamics
As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality of a molecule's behavior in solution. The solubility of ethyl 1-ethyl-1H-pyrazole-3-carboxylate is governed by three primary structural features:
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N1-Ethyl Substitution (Lattice Energy Disruption): In unsubstituted 1H-pyrazoles, the pyrrole-like nitrogen acts as a strong hydrogen bond donor, leading to robust intermolecular hydrogen bonding and high crystal lattice energy. Alkylation at the N1 position (forming the 1-ethyl derivative) abolishes this donor capability. This drastically lowers the energy required to break solute-solute interactions, thereby significantly increasing its baseline solubility in organic solvents compared to its 1H-analogs[2].
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Ester Carbonyl (Hydrogen Bond Acceptor): The ethyl carboxylate group at the C3 position serves as a potent hydrogen bond acceptor. This facilitates favorable thermodynamics of mixing in polar protic solvents (e.g., methanol, ethanol) where the solvent can donate protons to the carbonyl oxygen.
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Hydrophobic Periphery: The presence of two ethyl groups (N1-ethyl and O-ethyl) imparts a degree of lipophilicity, granting the molecule moderate to high solubility in moderately polar and non-polar halogenated solvents (e.g., dichloromethane).
Molecular features dictating the solvation pathways of the pyrazole derivative.
Predictive Solubility Matrix in Organic Solvents
While exhaustive empirical databases for CAS 1007503-15-2 are sparse, predictive models grounded in structurally analogous pyrazoles (such as ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate) provide highly accurate baselines[3][4]. Analogous N-alkylated pyrazole-3-carboxylates demonstrate solubility exceeding 100 mg/mL in Dimethyl Sulfoxide (DMSO)[4].
Based on dielectric constants (ε) and solvation mechanics, the following table summarizes the expected solubility profile:
| Solvent Class | Organic Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Highly Soluble) | Strong dipole-dipole, H-bond acceptor |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | > 100 (Highly Soluble) | Strong dipole-dipole, H-bond acceptor |
| Moderately Polar | Dichloromethane (DCM) | 8.9 | 50 - 100 (Soluble) | Dispersion forces, dipole-dipole |
| Polar Protic | Methanol (MeOH) | 32.7 | 30 - 50 (Soluble) | Protic H-bond donation to ester/pyrazole |
| Polar Protic | Ethanol (EtOH) | 24.5 | 20 - 40 (Moderately Soluble) | Protic H-bond donation, moderate lipophilicity |
| Non-Polar | n-Hexane | 1.9 | < 5 (Poorly Soluble) | Weak London dispersion forces only |
Note: For biological assays, hygroscopic DMSO can impact the solubility of the product over time; newly opened, sterile-filtered DMSO is strictly recommended[4][5].
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
To generate precise, empirical solubility data for ethyl 1-ethyl-1H-pyrazole-3-carboxylate, the Isothermal Shake-Flask Method is the industry gold standard[6].
Trustworthiness & Self-Validation: A critical flaw in standard solubility testing is the assumption of equilibrium. To ensure this protocol is a self-validating system, a dual-timepoint thermodynamic check is mandatory. Sampling is performed at both 24 hours and 48 hours. If the concentration variance between these two time points exceeds 2%, the system is in a metastable kinetic state, invalidating the run and triggering a protocol reset.
Step-by-Step Methodology
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Solvent Preparation & Saturation: Add 5.0 mL of the target organic solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap. Incrementally add ethyl 1-ethyl-1H-pyrazole-3-carboxylate until a visible, persistent solid remains (indicating supersaturation).
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Thermodynamic Equilibration: Submerge the vial in an isothermal water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm for exactly 24 hours.
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Phase Separation (Timepoint 1): Remove the vial and centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solute. Carefully extract a 100 µL aliquot of the clear supernatant using a pre-warmed positive displacement pipette.
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Analytical Quantification: Dilute the aliquot appropriately in the mobile phase and quantify the dissolved concentration using HPLC-UV (detecting at the optimal λ_max for the pyrazole ring, typically ~220-250 nm) against a validated calibration curve.
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Self-Validation Check (Timepoint 2): Return the original vial to the shaker for an additional 24 hours (48 hours total). Repeat Steps 3 and 4. Calculate the variance between the 24h and 48h concentrations. If ΔC≤2% , the data is validated as true thermodynamic solubility.
Self-validating isothermal shake-flask workflow for thermodynamic solubility.
References
- BLD Pharm. "1007503-15-2 | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate." BLD Pharm Database.
- BenchChem. "Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide." BenchChem.
- MedChemExpress. "Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Biochemical Reagent." MedChemExpress.
- Smolecule. "Buy methyl 1-ethyl-1H-pyrazole-3-carboxylate | 89943-27-1." Smolecule.
- AppChem. "Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | 5744-51-4." AppChem.
Sources
- 1. 1007503-15-2|Ethyl 1-ethyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. Buy methyl 1-ethyl-1H-pyrazole-3-carboxylate | 89943-27-1 [smolecule.com]
- 3. appchemical.com [appchemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
